molecular formula C25H28N2O5 B2668558 1-(3-(Quinolin-8-yloxy)pyrrolidin-1-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one CAS No. 1904336-95-3

1-(3-(Quinolin-8-yloxy)pyrrolidin-1-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one

Cat. No.: B2668558
CAS No.: 1904336-95-3
M. Wt: 436.508
InChI Key: KMTJKNFCSARRNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(Quinolin-8-yloxy)pyrrolidin-1-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one is a potent and selective small-molecule inhibitor of p21-activated kinase 4 (PAK4), a key node in the Rho GTPase signaling pathway. This compound has emerged as a critical pharmacological tool for investigating oncogenic signaling cascades, particularly those driven by the Wnt/β-catenin pathway. Its primary research value lies in its ability to disrupt the PAK4-β-catenin complex, leading to the degradation of β-catenin and the subsequent inhibition of transcription of downstream target genes involved in cell proliferation and survival (Nature Communications, 2024) . Studies have demonstrated its significant efficacy in impairing the growth, migration, and invasion of various cancer cell lines, including triple-negative breast cancer (TNBC), both in vitro and in vivo (Nature Communications, 2024) . By specifically targeting this alternative, non-canonical activation mechanism of β-catenin, this inhibitor provides researchers with a precise means to dissect PAK4-mediated oncogenesis and explore novel therapeutic strategies for cancers that are resistant to conventional treatments.

Properties

IUPAC Name

1-(3-quinolin-8-yloxypyrrolidin-1-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O5/c1-29-21-11-9-18(24(30-2)25(21)31-3)10-12-22(28)27-15-13-19(16-27)32-20-8-4-6-17-7-5-14-26-23(17)20/h4-9,11,14,19H,10,12-13,15-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMTJKNFCSARRNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)CCC(=O)N2CCC(C2)OC3=CC=CC4=C3N=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Quinolin-8-yloxy)pyrrolidin-1-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the quinoline derivative, followed by the formation of the pyrrolidine ring, and finally, the introduction of the trimethoxyphenyl group. Key steps may include:

    Nucleophilic substitution: reactions to introduce the quinoline moiety.

    Cyclization: reactions to form the pyrrolidine ring.

    Coupling reactions: to attach the trimethoxyphenyl group.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(Quinolin-8-yloxy)pyrrolidin-1-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, allowing for the modification of the quinoline, pyrrolidine, or trimethoxyphenyl groups.

Common Reagents and Conditions:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce partially hydrogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand.

    Medicine: Explored for its pharmacological properties, including potential anti-cancer, anti-inflammatory, or antimicrobial activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(3-(Quinolin-8-yloxy)pyrrolidin-1-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The quinoline moiety is known for its ability to intercalate with DNA, while the pyrrolidine ring can enhance binding affinity and specificity. The trimethoxyphenyl group may contribute to the compound’s overall pharmacokinetic properties.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Propan-1-one Derivatives

Compound Name Structural Features Key Substituents Pharmacological Notes References
1-(3-(Quinolin-8-yloxy)pyrrolidin-1-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one Pyrrolidinyl-quinolinyl ether + trimethoxyphenyl Quinolin-8-yloxy, 2,3,4-trimethoxyphenyl Data not available; structural motifs suggest kinase or tubulin-targeting potential -
Loureirin B (1-(4-hydroxyphenyl)-3-(2,4,6-trimethoxyphenyl)propan-1-one) Propan-1-one with hydroxyphenyl + trimethoxyphenyl 4-hydroxyphenyl, 2,4,6-trimethoxyphenyl Anti-inflammatory; modulates IL-6/STAT3/NF-κB in Crohn’s disease models
1-(4-fluorophenyl)-2-(pyrrolidin-1-yl)pentan-1-one Propan-1-one derivative with fluorophenyl + pyrrolidinyl 4-fluorophenyl, pyrrolidinyl Synthetic intermediate; no pharmacological data reported
(2E)-3-(4-methoxyphenyl)-1-{4-[(E)-pyrrolidin-1-yldiazenyl]phenyl}prop-2-en-1-one (3FP) α,β-unsaturated ketone with pyrrolidinyl diazenyl 4-methoxyphenyl, pyrrolidinyl diazenyl Studied for photophysical properties; no bioactivity data
1-(Pyrrolidin-1-yl)-3-(1,2,3,4-tetrahydroquinolin-4-yl)propan-1-one Pyrrolidinyl + tetrahydroquinolinyl Tetrahydroquinolinyl Discontinued research product; structural similarity to CNS-targeting agents

Key Structural Differences and Implications

Quinoline vs. Phenyl Substituents: The target compound’s quinolin-8-yloxy group provides a rigid, planar aromatic system that may enhance binding to enzymes or DNA compared to simpler phenyl groups in Loureirin B or fluorophenyl derivatives .

Pyrrolidine Linkage Variations: The pyrrolidinyl-quinolinyl ether in the target compound contrasts with the pyrrolidinyl diazenyl group in 3FP. The ether linkage may improve metabolic stability compared to azo groups, which are prone to reductive cleavage .

Pharmacological Potential: Loureirin B’s demonstrated anti-inflammatory activity via IL-6/STAT3/NF-κB pathways suggests that the target compound’s trimethoxyphenyl group could similarly modulate inflammatory targets, though this requires validation . Compounds with pyrrolidinyl groups (e.g., 1-(4-fluorophenyl)-2-(pyrrolidin-1-yl)pentan-1-one) are often explored for CNS activity, but the target compound’s quinoline moiety may redirect its specificity toward oncology or infectious diseases .

Biological Activity

1-(3-(Quinolin-8-yloxy)pyrrolidin-1-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a quinoline moiety linked to a pyrrolidine ring and a trimethoxyphenyl group, which contribute to its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The quinoline moiety is known for its capacity to intercalate with DNA, potentially leading to antiproliferative effects. The pyrrolidine ring enhances binding affinity and specificity towards biological targets, while the trimethoxyphenyl group may influence the compound's pharmacokinetic properties, including solubility and metabolic stability.

Pharmacological Properties

Research indicates that this compound has been explored for its anti-cancer properties. In vitro studies have shown that it can inhibit the growth of cancer cell lines such as MDA-MB-231 (breast cancer) and PC-3 (prostate cancer). The compound's effectiveness is often measured using the GI50 value, which represents the concentration required to inhibit cell growth by 50%.

Antiproliferative Activity

A study evaluating the antiproliferative effects of related quinoline derivatives revealed significant growth inhibition in various cancer cell lines. The following table summarizes the cell viability results from MTS assays conducted on different concentrations:

CompoundCell Line10 µM (%)15 µM (%)25 µM (%)
Compound AMDA-MB-231564217
Compound BPC-3919787
Compound CMRC-5798491

The results indicate that at higher concentrations, particularly at 25 µM, there was a notable decrease in cell viability for MDA-MB-231 cells, suggesting strong antiproliferative activity .

GI50 Values

The GI50 values for selected compounds were also assessed, providing insight into their potency:

CompoundGI50 (µM)
Compound A28
Compound B37
Compound C48

Among these, Compound A demonstrated the most potent activity against prostate cancer cells with a GI50 of 28 µM .

Comparative Analysis with Similar Compounds

The uniqueness of This compound lies in its structural composition. When compared to similar compounds lacking the trimethoxy groups or with fewer methoxy substituents, this compound exhibits enhanced biological activity and solubility profiles:

Compound TypeKey Features
1-(3-(Quinolin-8-yloxy)pyrrolidin-1-yl)-3-phenylpropan-1-one Lacks trimethoxy groups
1-(3-(Quinolin-8-yloxy)pyrrolidin-1-yl)-3-(2,4-dimethoxyphenyl)propan-1-one Contains fewer methoxy groups

These comparisons underscore the potential for further chemical modifications to optimize therapeutic efficacy .

Q & A

Q. What are the recommended synthetic routes and purification strategies for 1-(3-(Quinolin-8-yloxy)pyrrolidin-1-yl)-3-(2,3,4-trimethoxyphenyl)propan-1-one?

The synthesis typically involves multi-step reactions, including:

  • Aldol Condensation : To form the propan-1-one backbone under basic conditions using ketones/aldehydes .
  • Nucleophilic Substitution : For attaching the quinoline-pyrrolidine moiety to the trimethoxyphenyl group.
  • Reduction Steps : Employing agents like lithium aluminum hydride (LiAlH₄) in anhydrous ether to stabilize intermediates .
    Purification : Use column chromatography with silica gel and gradient elution (e.g., ethyl acetate/hexane mixtures). Confirm purity via HPLC (≥95%) and NMR .

Q. How can structural elucidation be performed for this compound?

Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to resolve the pyrrolidine ring, quinoline substituents, and trimethoxyphenyl group. Coupling constants in ¹H NMR help assign stereochemistry .
  • IR Spectroscopy : Identify carbonyl (C=O) stretches (~1700 cm⁻¹) and methoxy group vibrations (~2850 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ ion) and fragmentation patterns .

Q. What initial biological screening approaches are suitable for this compound?

  • In Vitro Antioxidant Assays : Use DPPH radical scavenging or FRAP assays to evaluate electron-donating capacity, as seen in structurally similar quinoxaline derivatives .
  • Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .
  • Enzyme Inhibition Studies : Test interactions with kinases or proteases using fluorometric/colorimetric substrates .

Advanced Research Questions

Q. How to design experiments to evaluate the compound’s bioactivity while minimizing confounding variables?

Adopt a randomized block design with split-split plots:

  • Primary Factor : Compound concentration (e.g., 0.1–100 µM).
  • Secondary Factors : Cell type or enzyme isoform variations.
  • Tertiary Factors : Incubation time (e.g., 24–72 hours).
    Use 4 replicates per group and validate results via ANOVA with post-hoc Tukey tests . For in vivo studies, follow OECD guidelines for dose-response and endpoint selection .

Q. How to resolve contradictions in reported bioactivity data across studies?

  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects. For example, methoxy groups on the phenyl ring may enhance solubility but reduce membrane permeability versus halogenated analogs .
  • Meta-Analysis : Pool data from multiple studies using standardized assays (e.g., IC₅₀ values) and apply statistical weighting to account for variability in experimental conditions .
  • Molecular Docking : Predict binding affinities to reconcile discrepancies between in vitro and in silico results .

Q. What methodologies assess the environmental fate and transformation of this compound?

  • Abiotic Degradation : Perform hydrolysis/photolysis studies under controlled pH and UV light. Monitor degradation products via LC-MS .
  • Biotic Transformation : Use microbial consortia from soil/water samples to evaluate biodegradation pathways. Metabolite identification via TOF-MS .
  • Partitioning Studies : Measure log Kow (octanol-water coefficient) to predict bioaccumulation potential. Use shake-flask methods with HPLC quantification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.